molecular formula C15H11N B2796989 4-(Naphthalen-1-yl)pyridine CAS No. 78903-68-1

4-(Naphthalen-1-yl)pyridine

Cat. No.: B2796989
CAS No.: 78903-68-1
M. Wt: 205.26
InChI Key: HBUWLNOJQAZUQZ-UHFFFAOYSA-N
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Description

Significance of Arylpyridines in Contemporary Chemical Science

Arylpyridines, the class of compounds to which 4-(Naphthalen-1-yl)pyridine belongs, are of paramount importance in modern chemical science due to their versatile applications in medicinal chemistry, materials science, and catalysis. thieme-connect.comsouleresearchgroup.org The pyridine (B92270) ring is a key structural motif in numerous pharmaceuticals, and its combination with other aryl groups allows for the fine-tuning of biological activity. nih.gov

In the realm of medicinal chemistry , arylpyridines are recognized as "privileged scaffolds," meaning they are capable of binding to multiple biological targets with high affinity. nih.gov They are integral components of a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties. acs.orgnih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for its interaction with biological macromolecules. Furthermore, the attached aryl group can be modified to modulate the compound's lipophilicity, solubility, and metabolic stability, all of which are critical parameters in drug design. nih.gov For instance, certain arylpyridines have been investigated as P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer therapy. nih.gov

In materials science , the unique photophysical and electronic properties of arylpyridines make them valuable building blocks for advanced materials. thieme-connect.com Their conjugated π-systems can be engineered to create molecules with specific absorption and emission characteristics, leading to applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. thieme-connect.com The ability of the pyridine unit to coordinate with metal ions is also exploited in the construction of luminescent metal complexes and metal-organic frameworks (MOFs). souleresearchgroup.org For example, derivatives of (E)-4-(1-naphthylvinyl)pyridine have been used to create coordination complexes with silver (I) and zinc (II), with potential applications in photoresponsive materials. cdnsciencepub.comresearchgate.net

Catalysis is another area where arylpyridines have made a significant impact. They can act as ligands for transition metal catalysts, influencing the catalyst's reactivity, selectivity, and stability. thieme-connect.com The electronic properties of the arylpyridine ligand can be systematically altered by introducing different substituents on either the pyridine or the aryl ring, thereby tuning the catalytic activity for a specific transformation. thieme-connect.com This has led to their use in a variety of important chemical reactions, including cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. thieme-connect.com

Historical Context of Naphthalene-Pyridine Hybrid Systems

The conceptual linkage between naphthalene (B1677914) and pyridine dates back to the early days of organic chemistry. An early report in 1865 by W. H. Perkin noted the artificial formation of pyridine from naphthalene, highlighting a foundational, albeit rudimentary, connection between these two aromatic systems. rsc.org This early work, while not involving the direct synthesis of a hybrid molecule, planted the seed for future investigations into the chemical relationship between these carbocyclic and heterocyclic aromatic compounds.

The development of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, paved the way for the deliberate and controlled synthesis of naphthalene-pyridine hybrid systems. thieme-connect.com These methods allowed for the precise connection of naphthalene and pyridine units at specific positions, enabling a systematic exploration of their structure-property relationships.

In more recent times, research into naphthalene-pyridine hybrids has been driven by the desire to create molecules with tailored functionalities for specific applications. rsc.org By combining the distinct properties of the electron-deficient pyridine ring and the electron-rich, extended π-system of naphthalene, chemists have been able to design and synthesize a diverse range of hybrid molecules. nih.gov These efforts have led to the development of novel compounds with applications in areas such as medicinal chemistry, where they have been explored as potential anticancer and anti-inflammatory agents, and materials science, where their photophysical properties are of interest. acs.orgrsc.org The study of simple, well-defined molecules like this compound provides fundamental insights that guide the design of more complex and functional naphthalene-pyridine hybrid systems. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-naphthalen-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUWLNOJQAZUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Naphthalen 1 Yl Pyridine and Its Analogs

Established Synthetic Routes to 4-(Naphthalen-1-yl)pyridine

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and it has been effectively applied to the synthesis of this compound and its derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate.

In a common approach, 1-naphthylboronic acid is coupled with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine (B75155), in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For instance, palladium acetate (B1210297) (Pd(OAc)₂) combined with ligands like S-Phos or X-Phos, and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like toluene, has been shown to be effective. beilstein-journals.org Ligand-free systems using palladium acetate or palladium chloride in a toluene/water mixture have also been explored from a "green chemistry" perspective. beilstein-journals.org

The versatility of the Suzuki reaction allows for the synthesis of a wide array of substituted naphthylpyridines by using appropriately functionalized starting materials. nih.gov For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, including naphthalene (B1677914) derivatives, has been used to generate a library of novel pyridine (B92270) compounds. nih.gov The reaction conditions for these transformations often involve a palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyst and a base like potassium phosphate in a 1,4-dioxane/water solvent mixture at elevated temperatures. nih.gov

Below is a table summarizing typical conditions for Suzuki cross-coupling reactions leading to arylpyridine derivatives.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂ / S-PhosK₃PO₄TolueneNot specifiedQuantitative Formation beilstein-journals.org
Pd(OAc)₂ / X-PhosK₃PO₄TolueneNot specifiedQuantitative Formation beilstein-journals.org
PdCl₂(dppf)·CH₂Cl₂K₃PO₄Dioxane65<5 beilstein-journals.org
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good nih.gov

Other Condensation-Based Approaches

Condensation reactions provide alternative pathways to this compound and its analogs. These methods often involve the formation of the pyridine ring from acyclic precursors.

One notable example is the synthesis of 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, which starts from the condensation of 4-bromoacetophenone and 1-naphthaldehyde. researchgate.net Another approach involves an organocatalyzed oxidative condensation. For instance, 4,6-dihydroxysalicylic acid can catalyze the reaction between benzylic amines and aromatic ketones to form 2,4,6-trisubstituted pyridines. nih.govacs.org In a specific example, 2,6-bis(4-methoxyphenyl)-4-(naphthalen-1-yl)pyridine was synthesized with a 91% yield from the corresponding precursors. nih.govacs.org

The classical Claisen-Schmidt condensation followed by a Michael addition is another route to 1,5-diketones, which are key intermediates for pyridine synthesis. acs.org For example, 3-(naphthalen-1-yl)-1,5-diphenylpentane-1,5-dione can be prepared and subsequently cyclized to form the corresponding pyridine. acs.org

Advanced Synthetic Strategies for Related Naphthalene-Pyridine Architectures

Olefination Reactions in Arylvinylpyridine Synthesis (e.g., Horner–Wadsworth–Emmons, Wittig)

Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, are fundamental for the synthesis of alkenes and can be employed to construct arylvinylpyridine precursors. wikipedia.orgwikipedia.org

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.compressbooks.pub This method is advantageous because the position of the newly formed double bond is fixed, avoiding rearrangements that can occur in other alkene syntheses. pressbooks.pub The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphonium ylides and the water-soluble phosphate byproduct is easily removed. wikipedia.orgalfa-chemistry.com

ReactionKey ReagentTypical Product StereochemistryKey AdvantageRef
Wittig ReactionPhosphonium ylide(Z)-alkene (with non-stabilized ylides)Fixed double bond position masterorganicchemistry.compressbooks.puborganic-chemistry.org
Horner-Wadsworth-EmmonsPhosphonate carbanion(E)-alkene (predominantly)High (E)-stereoselectivity, easy byproduct removal wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Knoevenagel Condensation and Heterocyclization for Naphthylpyridine Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. bhu.ac.insci-hub.se This reaction can be a key step in the synthesis of naphthylpyridine derivatives.

For instance, the ethylidenemalononitrile side chain in {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile (DDNP) can be transformed into a substituted pyridine ring. researchgate.net This process can involve a Knoevenagel condensation followed by heterocyclization steps. researchgate.net Sequential Knoevenagel condensation and cyclization reactions have been developed to create complex ring systems, where the reaction conditions can be tuned to favor specific products. nih.gov Greener methods for Knoevenagel condensation have also been explored, utilizing solvent-free conditions or agro-waste extracts as catalysts. bhu.ac.inacgpubs.org

Multicomponent Reactions and Pyridine Ring Annulation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like substituted pyridines. bohrium.comrsc.org

The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction, though it typically produces symmetrical pyridines. taylorfrancis.combaranlab.org Modern MCRs provide more flexibility. For example, a one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate under microwave irradiation can produce novel pyridine derivatives in high yields and short reaction times. researchgate.net Another approach involves the cobalt-catalyzed [2+2+2] cycloaddition of unsymmetrically substituted naphthyl-based diynes with nitriles, which has been used to construct novel biaryls containing pyridine moieties. researchgate.net

Pyridine ring annulation strategies involve the construction of the pyridine ring onto a pre-existing molecular scaffold. A one-step method for converting N-vinyl and N-aryl amides into pyridine derivatives involves amide activation with trifluoromethanesulfonic anhydride (B1165640) followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.org This approach allows for the convergent synthesis of highly substituted pyridines under mild conditions. organic-chemistry.org

Mechanistic Insights into this compound Formation

The formation of the carbon-carbon bond between the pyridine and naphthalene rings in this compound is a process of significant interest in synthetic chemistry. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and expanding the scope to synthesize related analogs. The synthesis predominantly relies on transition-metal-catalyzed cross-coupling reactions, with palladium-based catalysts being the most prominent. Additionally, broader strategies for pyridine functionalization provide alternative, though sometimes less direct, pathways to this class of compounds.

Exploration of Palladium-Catalyzed Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C(sp²)–C(sp²) bonds, the key linkage in this compound. These reactions share a common catalytic cycle, which generally consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.orgyonedalabs.com The active catalyst is typically a Pd(0) species, which may be generated in situ from a Pd(II) precursor. wiley-vch.de The most widely employed methods for this type of transformation include the Suzuki-Miyaura, Negishi, and Stille couplings.

The general catalytic cycle begins with the oxidative addition of an organohalide (or pseudohalide) to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.orgwikipedia.org This is followed by transmetalation , where the organic group from an organometallic reagent is transferred to the palladium center, displacing the halide. wiley-vch.dewikipedia.org The cycle concludes with reductive elimination , where the two organic groups on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle. rsc.orgyonedalabs.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for synthesizing biaryl compounds due to the stability and low toxicity of the organoboron reagents. yonedalabs.comnih.gov In the context of synthesizing this compound, this would typically involve the reaction of a 4-substituted pyridine (e.g., 4-bromopyridine or 4-chloropyridine) with a naphthalene-derived boronic acid or ester (e.g., naphthalen-1-ylboronic acid). researchgate.netbeilstein-journals.org A base is required to activate the organoboron species, forming a boronate complex that facilitates the transmetalation step. researchgate.net The choice of ligands, often phosphines, is critical for stabilizing the palladium catalyst and modulating its reactivity. yonedalabs.com

Tentative Catalytic Cycle for Suzuki-Miyaura Synthesis of this compound

Oxidative Addition: A Pd(0) complex reacts with 4-halopyridine (X = Br, I, Cl) to form a Pd(II) complex.

Transmetalation: Naphthalen-1-ylboronic acid, activated by a base, transfers the naphthalen-1-yl group to the Pd(II) center.

Reductive Elimination: The 4-pyridyl and naphthalen-1-yl groups couple to form this compound, regenerating the Pd(0) catalyst.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. rsc.orgwikipedia.org This increased reactivity can be advantageous, particularly for less reactive coupling partners. rsc.org The synthesis of this compound via Negishi coupling would involve reacting a 4-halopyridine with a naphthalen-1-ylzinc halide. wikipedia.orgresearchgate.net While powerful, organozinc reagents are sensitive to air and moisture, often requiring them to be prepared just before use. mountainscholar.org The mechanism follows the same general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org

Stille Coupling: The Stille reaction employs organotin (organostannane) reagents. wiley-vch.dewikipedia.org A key advantage of Stille coupling is the high tolerance of organostannanes to a wide variety of functional groups and their stability towards air and moisture. wikipedia.orgmdpi.com However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the reaction mixture. mdpi.com For the synthesis of this compound, the reaction would couple a 4-halopyridine with a tributylstannylnaphthalene derivative. The mechanism is believed to proceed via an associative pathway during transmetalation. wikipedia.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis
Coupling ReactionNaphthyl ReagentPyridine ReagentKey AdvantagesKey Disadvantages
Suzuki-MiyauraNaphthalen-1-ylboronic acid/ester4-Halopyridine (I, Br, Cl, OTf)Stable, commercially available, and low toxicity of boron reagents. yonedalabs.comRequires a base; potential for protodeboronation. rsc.org
NegishiNaphthalen-1-ylzinc halide4-Halopyridine (I, Br, Cl)High reactivity, useful for less reactive substrates. rsc.orgwikipedia.orgOrganozinc reagents are sensitive to air and moisture. mountainscholar.org
StilleNaphthalen-1-ylstannane4-Halopyridine (I, Br, Cl)High functional group tolerance; reagents are air and moisture stable. wikipedia.orgToxicity of organotin compounds and byproducts. mdpi.com

General Reaction Mechanisms in Pyridine Functionalization

Beyond traditional cross-coupling reactions that rely on pre-functionalized starting materials, direct functionalization methods have emerged as powerful alternatives. These strategies aim to form the key C-C bond by activating an existing C-H bond on the pyridine ring, offering greater atom and step economy. nih.gov

Direct C-H Arylation: Transition-metal-catalyzed direct C-H arylation is a highly desirable strategy that bypasses the need for pre-functionalizing the pyridine ring with a halide or organometallic group. nih.gov In a hypothetical C-H arylation approach to this compound, the pyridine itself could be coupled with a naphthalene derivative. However, controlling regioselectivity is a major challenge in pyridine C-H functionalization due to the electronic nature of the ring and the presence of the nitrogen atom. nih.govrsc.org The intrinsic electronic properties of pyridine favor functionalization at the C-2 and C-4 positions. Various strategies, such as the use of directing groups or specific ligand/catalyst systems, have been developed to achieve site-selectivity. nih.gov For C-4 selectivity, one approach involves the temporary installation of a blocking group at the more reactive C-2 and C-6 positions. nih.gov

Minisci-Type Reactions: The Minisci reaction is a radical-based method for the functionalization of electron-deficient heterocycles like pyridine. rsc.orgnih.gov While classic Minisci alkylations typically show a preference for the C-2 position, modern variations have been developed to achieve C-4 selectivity. These methods often involve activating the pyridine by forming a pyridinium (B92312) salt, which enhances its electrophilicity and directs the incoming radical nucleophile. rsc.orgnih.gov A potential radical-based synthesis of this compound would be challenging but could conceivably involve the generation of a naphthyl radical that adds to a C-4 activated pyridine derivative.

Dearomatization-Rearomatization Strategies: Another advanced approach involves a dearomatization-rearomatization sequence. researchgate.net In this strategy, the pyridine ring is first made to react to form a non-aromatic dihydropyridine (B1217469) or a related intermediate. This intermediate, which now behaves like an enamine or diene, can be more easily functionalized with an electrophile. researchgate.net A subsequent rearomatization step, often promoted by an oxidant or acid, restores the pyridine ring and installs the new substituent. This method allows for functionalizations that are difficult to achieve directly on the aromatic pyridine ring. researchgate.net

Table 2: Overview of General Pyridine Functionalization Mechanisms
Functionalization StrategyGeneral MechanismKey FeaturesChallenges
Direct C-H ArylationTransition-metal-catalyzed activation of a C-H bond followed by coupling. nih.govHigh atom economy; avoids pre-functionalization. beilstein-journals.orgControlling regioselectivity (C-2 vs. C-3 vs. C-4). nih.gov
Minisci-Type ReactionRadical addition to an activated (protonated or N-substituted) pyridine. rsc.orgTolerant of many functional groups; uses radical precursors.Classic conditions favor C-2/C-6; C-4 selectivity requires specific strategies. nih.gov
Dearomatization-RearomatizationNucleophilic addition to form a non-aromatic intermediate, followed by electrophilic functionalization and subsequent oxidation/elimination to restore aromaticity. researchgate.netEnables "umpolung" reactivity; accesses otherwise difficult substitution patterns.Requires multiple steps (activation, functionalization, rearomatization).

Crystallographic and Supramolecular Architecture of 4 Naphthalen 1 Yl Pyridine

Molecular Conformation and Inter-Planar Orientations

The naphthalene (B1677914) moiety itself exhibits a minor deviation from perfect planarity. iucr.org The largest atomic distances from the best-fit plane are observed for atoms C7 and C9, with deviations of 0.029 (1) Å and -0.030 (2) Å, respectively. iucr.org This slight distortion is a subtle but important feature of its solid-state conformation. The bond distances within both the naphthalene and pyridine (B92270) rings are consistent with those observed in related chemical structures. iucr.org

In a related derivative, 2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidine, a similar non-planar structure is observed. The dihedral angle between the pyrimidyl and naphthalene rings is 62.3°, while the angle between the pyridine and naphthalene rings is 35.4°. scispace.com This highlights how substitutions on the pyridine and naphthalene rings can influence the inter-planar orientations.

Inter-Planar Angles in 4-(Naphthalen-1-yl)pyridine and Derivatives

CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
This compoundNaphthalenePyridine72.9 (1) iucr.org
2-(2-(6-methylpyridin-2-yl)naphthalen-1-yl)pyrimidinePyrimidylNaphthalene62.3 scispace.com
PyridineNaphthalene35.4

Non-Covalent Interactions in the Solid State

The stability and packing of this compound in the crystal lattice are governed by a combination of weak, non-covalent interactions. These forces, though individually not as strong as covalent bonds, collectively play a crucial role in defining the supramolecular architecture. mdpi.comresearchgate.netcsic.esresearchgate.net

In addition to π–π stacking, the crystal structure is further stabilized by C—H···π contacts. iucr.org These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich π-system of an aromatic ring. Specifically, an α-C—H group of the pyridine ring acts as a donor, interacting with the non-substituted ring of a neighboring naphthalene unit, which serves as the π-acceptor. iucr.org The geometric parameters for these contacts are a C6—H6···centroid(B) distance of 2.69 Å with an angle of 161°, and a C14—H14···centroid(B) distance of 2.84 Å with an angle of 146°. iucr.org These weak hydrogen bonds are instrumental in building the larger supramolecular assembly.

The interplay of π–π stacking and C—H···π interactions gives rise to a distinct supramolecular architecture. The C—H···π contacts, in particular, lead to a herringbone-type packing motif for the naphthalene moieties within the crystal structure. iucr.org This arrangement, where molecules are packed in a tilted, end-to-side fashion, is a common packing mode for aromatic compounds. nsf.govacs.orgmdpi.com The combination of the face-to-face π-stacking of the pyridine rings and the edge-to-face arrangement of the naphthalene units through C—H···π contacts results in a well-defined and stable three-dimensional network.

Key Non-Covalent Interaction Data for this compound

Interaction TypeParticipating GroupsGeometric ParameterValueReference
π–π StackingPyridine ring ↔ Pyridine ring (inversion related)Centroid–Centroid Distance3.772 (2) Å iucr.org
C—H···π Contactα-C—H (Pyridine) ··· Centroid (Naphthalene ring B)C6—H6···Centroid(B) Distance2.69 Å iucr.org
α-C—H (Pyridine) ··· Centroid (Naphthalene ring B)C14—H14···Centroid(B) Distance2.84 Å

Crystal Engineering Principles Applied to this compound Systems

The study of this compound and its derivatives provides a clear example of the principles of crystal engineering. worldscientific.comresearchgate.netucl.ac.uk This field focuses on understanding and utilizing intermolecular interactions to design and synthesize new crystalline materials with desired structures and properties. researchgate.net In the case of this compound, the predictable nature of π–π stacking and C—H···π interactions allows for a rational understanding of its crystal packing. iucr.org

By modifying the substituents on the aromatic rings, it is possible to tune these non-covalent interactions and thus alter the resulting supramolecular architecture. For instance, the introduction of different functional groups can either enhance or inhibit certain interactions, leading to different packing motifs and potentially different physical properties. researchgate.net The herringbone motif observed in this compound is a direct consequence of the specific C—H···π interactions present. iucr.org This demonstrates how relatively weak forces can be harnessed to control the assembly of molecules in the solid state.

Investigating Intramolecular Rotation and Steric Effects

The non-planar conformation of this compound, with its significant dihedral angle between the naphthalene and pyridine rings, is a result of the interplay between conjugative and steric effects. iucr.org While conjugation would favor a more planar arrangement to maximize π-orbital overlap, steric hindrance between hydrogen atoms on the two ring systems prevents this. This balance between electronic and steric factors is a common theme in the chemistry of biaryl compounds.

In a related compound, (E)-4-(1-naphthylvinyl)pyridine, significant intramolecular rotation has been observed, which is facilitated by C-H···π interactions. researchgate.net This rotation can prevent the stacking of olefin units in the solid state. researchgate.net While this compound lacks the vinyl linker, the principle of intramolecular rotation and its influence on crystal packing remains relevant. The steric bulk of the naphthalene group can influence the rotational freedom around the C-C single bond connecting it to the pyridine ring, which in turn affects the possible conformations the molecule can adopt during crystallization. mdpi.com The observed solid-state structure represents a low-energy conformation that optimizes both intramolecular and intermolecular interactions.

Coordination Chemistry and Ligand Design with 4 Naphthalen 1 Yl Pyridine Scaffolds

Ligand Properties and Coordination Modes of 4-(Naphthalen-1-yl)pyridine

This compound functions as a monodentate ligand, coordinating to metal centers primarily through the nitrogen atom of its pyridine (B92270) ring. jscimedcentral.com The defining characteristic of this ligand is the presence of a bulky naphthalene (B1677914) substituent at the 4-position of the pyridine ring. This substituent introduces significant steric hindrance, which can influence the coordination geometry of the resulting metal complexes. Furthermore, the extended π-system of the naphthalene group provides opportunities for non-covalent interactions, such as π-π stacking, which can play a crucial role in the solid-state packing of its complexes and the assembly of supramolecular structures. mdpi.comresearchgate.net The nitrogen atoms in the pyridine group are capable of coordinating with transition metal ions to form a variety of complexes. evitachem.com

In expanded ligand systems, such as terpyridines, where the this compound moiety is incorporated, the coordination typically involves the outer nitrogen atoms of the terpyridine unit, leaving the central pyridine's nitrogen uncoordinated. rsc.org This "divergent" coordination behavior, where the donor atoms direct away from each other, makes these ligands ideal for constructing coordination polymers and large, discrete metallomacrocycles. rsc.orgsemanticscholar.org

**4.2. Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comresearchgate.net Characterization is performed using a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis, to elucidate the structure and composition of the resulting complexes. researchgate.netmdpi.com

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes (e.g., Ag(I), Zn(II), Ni(II), Cu(I))

Complexes of this compound and its derivatives have been synthesized with a range of transition metals, each exhibiting unique structural and electronic properties.

Ag(I) Complexes : Silver(I) complexes with pyridine-based ligands are well-documented. jscimedcentral.com For instance, macrocyclic pyridine-containing ligands featuring a naphthalen-1-ylmethyl substituent form stable Ag(I) complexes where the naphthyl group can act as a "protecting cap" for the metal center. researchgate.netacs.org This interaction can prevent the coordination of solvent molecules and stabilize the complex. acs.org

Zn(II) Complexes : Zinc(II) readily forms complexes with ligands containing the this compound scaffold. In the context of expanded terpyridine ligands, ZnCl₂ reacts with 4'-(4-(naphthalen-1-yl)phenyl)-4,2′:6′,4′′-terpyridine to form discrete metallohexacycles. researchgate.netrsc.org These structures can act as hosts for guest molecules like fullerenes. rsc.orgrsc.org

Ni(II) Complexes : A Ni(II) coordination compound based on the related 4-(1-naphthylvinyl)pyridine (B1677917) ligand has been synthesized and characterized by single-crystal X-ray diffraction. researchgate.net Research on 2-iminopyridine-nickel(II) complexes has also included derivatives with naphthalen-1-yl substituents. le.ac.uk Schiff base ligands incorporating a naphthalene ring have been used to create Ni(II) chemosensors, where the complexation event leads to a detectable optical response. bohrium.com

Cu(I) Complexes : Copper(I) iodide is known to form a wide variety of structurally diverse and luminescent complexes with pyridine-based ligands. nih.gov A notable example involves a Schiff base ligand, 2-(naphthalen-1-yl)-6-{1-[(2,4,6-trimethylphenyl)imino]ethyl}pyridine, which forms a mononuclear Cu(I) complex with a distorted tetrahedral coordination environment. iucr.org The synthesis involves reacting the ligand with CuI in acetonitrile. iucr.org

Below is a table summarizing representative transition metal complexes.

Interactive Data Table: Transition Metal Complexes
Complex Name/FormulaMetal IonCoordination GeometryKey Findings
[2{ZnCl₂(4′-(naphthalen-1-yl)phenyl-4,2′:6′,4′′-tpy)}₆·C₆₀]Zn(II)Distorted Tetrahedral at ZnForms a metallohexacyclic host capable of encapsulating a C₆₀ fullerene guest. rsc.orgrsc.org
[Ni(II) complex of 4-(1-naphthylvinyl)pyridine]Ni(II)Not specifiedA new coordination compound synthesized and structurally characterized. researchgate.net
[CuI(C₂H₃N)(C₂₆H₂₄N₂)]Cu(I)Distorted TetrahedralMononuclear complex with a chelating 2-(naphthalen-1-yl)-6-imino-pyridine ligand. iucr.org
[Ag(I)(Pc-L)]⁺ (Pc-L with naphthalen-1-ylmethyl)Ag(I)Not specifiedThe naphthyl group provides a "protecting cap" for the silver ion. researchgate.netacs.org

Influence of Substituents on Coordination Behavior

The introduction of substituents onto the this compound framework or related aryl-pyridine scaffolds significantly influences the electronic properties, steric profile, and ultimately, the coordination behavior of the ligand. These modifications allow for the fine-tuning of the properties of the resulting metal complexes. acs.org

Electronic effects are a primary consideration. Electron-donating or electron-withdrawing groups on the aromatic rings can alter the basicity of the pyridine nitrogen, thereby affecting the strength of the metal-ligand bond. acs.orgnih.gov Studies on 4-substituted pyridine ligands have shown a clear relationship between the ligand's basicity (as estimated from pKa values) and the NMR chemical shifts upon coordination. acs.org

Steric effects also play a critical role. The strategic placement of bulky substituents can direct the self-assembly process, favoring the formation of discrete macrocycles over coordination polymers. mdpi.com Furthermore, substituents can introduce new functionalities and interaction sites. For example, modifying terpyridine ligands with different peripheral groups (e.g., Me, H, F, Cl, Br) can lead to significant structural variations in the resulting coordination networks by enabling or disabling interactions like π-stacking or halogen-π contacts. semanticscholar.orgmdpi.com In the context of 4'-(aryl)-2,2':6',2''-terpyridines, changing the substituent on the phenyl ring alters the crystal packing from herringbone assemblies to layered structures driven by π-stacking and hydrogen bonding. mdpi.com

Application in Coordination Polymers and Metallomacrocycles

The divergent nature of expanded ligands based on the this compound scaffold makes them exceptional building blocks for creating coordination polymers and metallomacrocycles. rsc.org These supramolecular structures have applications in areas such as host-guest chemistry. rsc.org

A prime example is the reaction of 4′-(4-(naphthalen-1-yl)phenyl)-4,2′:6′,4′′-terpyridine with zinc halides (ZnCl₂ or ZnBr₂). rsc.org Instead of forming simple one-dimensional polymers, this system self-assembles into discrete, hexameric metallomacrocycles with the formula [{ZnX₂-ligand}₆]. researchgate.netrsc.org These metallohexacycles pack to form tube-like assemblies. rsc.orgrsc.org The internal cavity of these tubes, lined with naphthalene groups, is capable of capturing guest molecules. A notable achievement is the encapsulation of a C₆₀ fullerene molecule within the metallomacrocycle, forming a host-guest complex where the fullerene is embraced by six naphthyl units. rsc.orgrsc.org

The formation of one-dimensional coordination polymers is also observed. For instance, the reaction of 4′-(4-(1-naphthyl)phenyl)-4,2′:6′,4′′-terpyridine with zinc acetate (B1210297) typically yields a 1D coordination polymer with dinuclear paddle-wheel {Zn₂(μ-OAc)₄} nodes. rsc.org Under certain conditions, a more complex homochiral polymer containing {Zn₇(μ-OAc)₁₀(μ₄-O)₂} cluster nodes can also be isolated. rsc.org

Design of Expanded Pyridine-Naphthalene Ligands (e.g., Terpyridines)

The this compound unit is a valuable component in the design of expanded ligands, most notably terpyridine derivatives. rsc.orgrsc.org Terpyridines are a class of ligands composed of three pyridine rings. nih.gov By functionalizing the central pyridine ring of a terpyridine at the 4'-position with a naphthalen-1-yl group (or a related naphthyl-containing aryl group), chemists can create ligands with specific steric and electronic properties designed to direct the formation of complex supramolecular architectures. researchgate.netrsc.orgnih.gov

The key design principle behind using 4,2′:6′,4′′-terpyridine and 3,2′:6′,3′′-terpyridine backbones is their nature as divergent building blocks. rsc.orgsemanticscholar.org Unlike the chelating 2,2′:6′,2′′-terpyridine, these isomers typically coordinate to metal ions through their outer pyridine rings, creating a V-shaped or flexible linker that is ideal for bridging metal centers in polymers or forming large cyclic structures. rsc.orgsemanticscholar.orgmdpi.com

The incorporation of the naphthalene moiety serves several purposes:

Steric Influence : The bulky naphthalene group can control the conformation of the ligand and influence the final structure of the metal assembly, sometimes favoring discrete metallomacrocycles over infinite polymers. rsc.org

π-Stacking Interactions : The extended aromatic surface of the naphthalene ring promotes strong π-π stacking interactions, which are crucial in stabilizing the packing of coordination polymers and metallomacrocycles in the solid state. researchgate.netrsc.org

Host-Guest Chemistry : As seen in the zinc metallohexacycles, the naphthalene units can be directed towards the interior of a macrocyclic cavity, creating a binding pocket for guest molecules. rsc.orgrsc.org

The synthesis of these expanded ligands, such as 4′-[naphthalen-1-yl-(phenyl)amino]-2,2′:6′,2′′-terpyridine, has been achieved and they have been used to create corresponding Re(I) complexes. rsc.org This demonstrates the modularity of the design approach, allowing for the creation of a wide range of functional ligands and complexes.

Catalytic Applications and Mechanistic Aspects Involving 4 Naphthalen 1 Yl Pyridine Derivatives

Homogeneous Catalysis with 4-(Naphthalen-1-yl)pyridine Metal Complexes

Metal complexes incorporating this compound and its derivatives as ligands have shown promise in homogeneous catalysis. The pyridine (B92270) nitrogen atom serves as an effective coordination site for a variety of transition metals, while the extended π-system of the naphthalene (B1677914) moiety can influence the electronic and steric properties of the catalytic center.

Carbonylation Reactions

The pyridine moiety within this compound can act as a directing group in C-H bond activation, a key step in many carbonylation reactions. Ruthenium carbonyl complexes, for instance, have been shown to catalyze the carbonylation of pyridylbenzenes. In these reactions, the pyridine nitrogen directs the ruthenium catalyst to an ortho C-H bond on the adjacent aromatic ring, facilitating the insertion of carbon monoxide researchgate.net. While specific studies employing this compound in this context are not extensively documented, the underlying principle suggests its potential for similar directed carbonylation reactions.

Palladium complexes with pyridine-based ligands are also effective catalysts for various carbonylation processes. The electronic properties of the pyridine ligand can significantly impact the catalytic activity. It is plausible that palladium complexes of this compound could be employed in reactions such as the methoxycarbonylation of olefins, where the ligand's structure influences the selectivity and efficiency of the catalyst researchgate.net.

A hypothetical application of a palladium complex with a this compound ligand in a carbonylation reaction is presented below:

Catalyst PrecursorLigandSubstrateProductPotential Reaction
Pd(OAc)₂This compoundAryl HalideAryl Carboxylic AcidOxidative Carbonylation
[PdCl₂(MeCN)₂]This compoundOlefinLinear/Branched EsterMethoxycarbonylation

Reduction Processes

In the realm of reduction catalysis, metal complexes of this compound are anticipated to be active in hydrogenation reactions. Nickel-based catalysts, for example, have been utilized for the hydrogenation of aromatic compounds, including naphthalene and quinoline derivatives mdpi.comresearchgate.netnih.govmdpi.com. The coordination of a this compound ligand to a nickel center could modulate the catalyst's activity and selectivity in the hydrogenation of various unsaturated substrates.

The mechanism of such reactions often involves the activation of hydrogen on the metal center, followed by its transfer to the substrate. The electronic and steric environment provided by the this compound ligand would play a crucial role in these steps. The following table summarizes potential substrates and products for hydrogenation reactions catalyzed by a hypothetical nickel complex of this compound.

Catalyst SystemSubstrateProductReaction Type
NiCl₂ / this compoundAlkeneAlkaneTransfer Hydrogenation rsc.orgrsc.org
Ni/C with this compoundQuinoline1,2,3,4-TetrahydroquinolineHeterocycle Hydrogenation mdpi.com
Ni(cod)₂ / this compoundNaphthaleneTetralin/DecalinAromatic Hydrogenation researchgate.netnih.gov

Photocatalysis and Photoresponsive Materials

The extended π-conjugated system of this compound and its derivatives makes them suitable candidates for applications in photocatalysis and photoresponsive materials. The absorption of light can lead to excited electronic states with altered redox properties, enabling them to participate in photocatalytic cycles.

Derivatives such as (E)-4-(1-naphthylvinyl)pyridine have been investigated for their photoreactivity and potential to form photoresponsive materials rsc.org. The incorporation of such molecules into polymers can lead to materials that change their properties upon irradiation rsc.orgresearchgate.netunina.itrsc.org. While direct applications of this compound in photocatalysis are still emerging, related naphthalene imide derivatives have been successfully used to sensitize TiO₂ for visible-light-driven hydrogen production rsc.org. This suggests that the chromophoric nature of the naphthalene unit can be harnessed for light-harvesting applications in photocatalytic systems.

Electrochemical Catalysis for Specific Chemical Transformations

Metal complexes featuring pyridine-containing ligands have been extensively studied as electrocatalysts for a variety of chemical transformations, most notably the reduction of carbon dioxide (CO₂) rsc.orgnih.govresearchgate.netmdpi.com. The pyridine moiety can play a direct role in the catalytic cycle, for instance, by stabilizing key intermediates or by acting as a proton relay.

Complexes of this compound with metals like zinc or copper could potentially catalyze the electrochemical reduction of CO₂ to valuable products such as carbon monoxide (CO) or formate (HCO₂⁻) rsc.orgrsc.org. The uncoordinated pyridine nitrogen in such complexes can serve as an active site for CO₂ binding and activation nih.gov. The proposed mechanism often involves the electrochemical reduction of the metal center or the ligand, followed by interaction with CO₂.

Catalyst TypeTarget TransformationPotential ProductsMechanistic Feature
Zn(II)-4-(Naphthalen-1-yl)pyridine ComplexCO₂ ReductionCO, HCO₂⁻Ligand-centered reduction and CO₂ binding rsc.org
Cu(II)-4-(Naphthalen-1-yl)pyridine ComplexCO₂ ReductionC₂₊ ProductsEnhanced CO₂ adsorption at pyridine sites rsc.org
Cu(I)-bis(pyrazol-1-ylmethyl)pyridine AnalogsWater OxidationO₂Modulation of redox potential by ligand electronics rsc.orgrsc.org

Furthermore, the electrochemical oxidation of organic compounds can be mediated by systems involving pyridine derivatives. For example, the electrochemical oxidation of aromatic compounds in the presence of pyridine can lead to the formation of N-arylpyridinium ions, which can then be converted to valuable products oaepublish.com.

Emerging Catalytic Roles of Naphthalene-Pyridine Conjugates

The ability of naphthalene and pyridine units to engage in non-covalent interactions, such as π-π stacking and hydrogen bonding, opens up possibilities for their use in supramolecular catalysis and catalysis in confined spaces nih.govnih.govresearchgate.netrsc.orgrsc.org. Self-assembled structures formed from naphthalene-pyridine conjugates can create unique microenvironments that can influence the rate and selectivity of chemical reactions rsc.org.

For instance, the self-assembly of amphiphilic pyridine derivatives complexed with dihydroxy naphthalenes can form supramolecular nanotubes nih.gov. The cavities of such nanostructures could potentially serve as catalytic sites, mimicking the active sites of enzymes. The confinement of reactants within these supramolecular architectures can lead to enhanced reaction rates and novel selectivities nih.govresearchgate.netrsc.orgrsc.org.

Moreover, the formation of supramolecular tessellations by rigid naphthalene diimide triangles demonstrates the potential for creating ordered, porous materials from naphthalene-based building blocks nih.gov. Such materials could find applications in heterogeneous catalysis, where the defined pores and channels can control substrate access to active sites. The study of these emerging catalytic roles of naphthalene-pyridine conjugates is a burgeoning field with the potential for significant advancements in catalyst design.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 4-(Naphthalen-1-yl)pyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and naphthalene (B1677914) rings. The pyridine ring protons typically appear in the more downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen (at the C2 and C6 positions) are generally the most deshielded. The naphthalene ring protons will exhibit a complex series of multiplets in the aromatic region (approximately δ 7.4-8.2 ppm), characteristic of a 1-substituted naphthalene system.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbon atoms of the pyridine ring will appear at the downfield end of the aromatic region, with the carbons adjacent to the nitrogen showing the largest chemical shifts. The ten carbon atoms of the naphthalene moiety will produce a set of signals whose shifts are indicative of their position relative to the pyridine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on the known spectra of pyridine and naphthalene. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-H, C6-H8.6 - 8.8150 - 152
Pyridine C3-H, C5-H7.3 - 7.5121 - 123
Pyridine C4-145 - 148
Naphthalene Protons7.4 - 8.2 (complex multiplets)124 - 135

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and torsions, providing a molecular "fingerprint."

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its two main components.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typical for C-H bonds on aromatic rings.

C=C and C=N Ring Stretching: A series of strong to medium intensity bands between approximately 1400 cm⁻¹ and 1600 cm⁻¹ will be present, corresponding to the stretching vibrations within the pyridine and naphthalene rings. The C=N stretch of the pyridine ring is a key characteristic feature. nih.gov

C-H Bending: In-plane and out-of-plane C-H bending vibrations appear in the fingerprint region (below 1400 cm⁻¹). Strong out-of-plane bending bands between 700 cm⁻¹ and 900 cm⁻¹ are particularly useful for identifying the substitution pattern on the aromatic rings.

Raman spectroscopy is especially sensitive to the symmetric vibrations of the non-polar naphthalene rings, while IR spectroscopy is more sensitive to the vibrations of the polar pyridine moiety. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium-WeakMedium
C=C/C=N Ring Stretch1400 - 1600Strong-MediumStrong-Medium
C-H In-Plane Bend1000 - 1300MediumMedium-Weak
C-H Out-of-Plane Bend700 - 900StrongWeak

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In aromatic molecules like this compound, the primary electronic transitions are π → π* and n → π*.

The extended conjugated π-system, encompassing both the naphthalene and pyridine rings, is expected to result in strong absorptions in the UV region.

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals. Naphthalene itself has strong absorptions around 220 nm, 275 nm, and 312 nm.

n → π Transitions:* These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital. In pyridine, this transition is observed around 270 nm, but it is often obscured by the more intense π → π* bands. researchgate.net

The spectrum of this compound would likely show intense absorption bands characteristic of the naphthalene system, potentially shifted to longer wavelengths (a bathochromic shift) due to the conjugation with the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound (C₁₅H₁₁N), the molecular weight is 205.25 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 205, owing to the stability of the aromatic system. researchgate.net The fragmentation of aromatic compounds is typically less extensive than that of aliphatic compounds. Key fragmentation pathways could involve the loss of small, stable molecules or radicals. The base peak is often the molecular ion itself.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion Description
205[C₁₅H₁₁N]⁺Molecular Ion (M⁺)
204[C₁₅H₁₀N]⁺Loss of a hydrogen atom [M-H]⁺
178[C₁₄H₁₀]⁺Loss of HCN from the molecular ion
127[C₁₀H₇]⁺Naphthyl cation
78[C₅H₄N]⁺Pyridyl cation

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

A detailed crystallographic study of this compound has been performed. nih.gov The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. A key structural feature is the significant twist between the two aromatic systems; the mean planes of the naphthalene and pyridine moieties are inclined to one another by an angle of 72.9(1)°. nih.gov

The crystal packing is stabilized not by hydrogen bonding involving the pyridine nitrogen, but by weaker intermolecular forces. These include π–π stacking interactions between the pyridine rings of adjacent, inversion-related molecules, with a centroid-to-centroid distance of 3.772(2) Å. Additionally, C—H⋯π contacts are observed, where a C-H group from a pyridine ring interacts with the π-system of the naphthalene unit of a neighboring molecule, contributing to a herringbone-type supramolecular structure. nih.gov

Table 4: Crystallographic Data for this compound nih.gov

Parameter Value
Chemical FormulaC₁₅H₁₁N
Molecular Weight205.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.8487 (2)
b (Å)7.4436 (2)
c (Å)21.8378 (5)
β (°)91.833 (1)
Volume (ų)1112.70 (5)
Z (molecules/unit cell)4
Dihedral Angle (Naphthyl-Pyridyl)72.9 (1)°
Pyridine-Pyridine π-stacking distance3.772 (2) Å

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, from which their binding energy can be calculated.

An XPS analysis of this compound would primarily show signals for carbon (C1s) and nitrogen (N1s).

C1s Spectrum: The C1s signal would be a composite of peaks arising from the different chemical environments of the carbon atoms. The carbons in the naphthalene ring (C-C and C-H bonds) would have binding energies around 284.5-285.0 eV. The carbons in the pyridine ring, being bonded to the more electronegative nitrogen, would appear at slightly higher binding energies.

N1s Spectrum: A single N1s peak would be expected, corresponding to the pyridine nitrogen. Its binding energy, typically around 399-400 eV for pyridinic nitrogen, would confirm its chemical state.

The quantitative analysis of the peak areas would yield an atomic concentration ratio of C:N that is consistent with the molecular formula (15:1).

Electrochemical Methods for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a compound, i.e., its ability to be oxidized (lose electrons) or reduced (gain electrons). In a CV experiment, the potential applied to a working electrode is swept linearly in both forward and reverse directions, and the resulting current is measured.

The extended aromatic systems of this compound are redox-active. The naphthalene moiety can be oxidized at a positive potential, and both the naphthalene and pyridine rings can be reduced at negative potentials. myu-group.co.jpresearchgate.net The cyclic voltammogram would reveal the potentials at which these electron transfer processes occur. The reversibility of these processes can also be assessed from the shape of the CV curve and the separation between the anodic (oxidation) and cathodic (reduction) peak potentials. These properties are critical for applications in materials science, such as in the development of organic electronic devices.

Computational and Theoretical Investigations of 4 Naphthalen 1 Yl Pyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of molecules like 4-(naphthalen-1-yl)pyridine. nih.gov These methods allow for the accurate calculation of molecular geometries, electronic distribution, and orbital energies, which are fundamental to understanding the molecule's reactivity and stability. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich naphthalene (B1677914) ring system, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine (B92270) ring, marking it as the likely site for nucleophilic attack. The energy gap (ΔE = ELUMO - EHOMO) provides a quantitative measure of the molecule's excitability and its tendency to undergo electronic transitions. researchgate.net

Table 1: Calculated FMO Properties of this compound
ParameterEnergy (eV)Primary Localization
HOMO-6.25Naphthalene Moiety
LUMO-1.80Pyridine Moiety
Energy Gap (ΔE)4.45-

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded for intuitive understanding.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the nitrogen atom of the pyridine ring. This high electron density indicates the most favorable site for electrophilic attack or protonation. Conversely, regions of positive potential (colored blue) are generally located over the hydrogen atoms, particularly those on the pyridine ring, which are potential sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and the stabilization energies associated with electron delocalization. wisc.edusouthampton.ac.uk

Table 2: Key NBO Interactions and Stabilization Energies in this compound
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π (Naphthalene)π* (Pyridine)15.8
LP (N)π* (Naphthalene)5.2
σ (C-H)σ* (C-C)2.5

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are candidates for materials with nonlinear optical (NLO) properties. researchgate.net Computational methods, particularly DFT, are employed to predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.com These parameters quantify the molecule's response to a strong external electric field.

Theoretical calculations for this compound and its derivatives often involve optimizing the geometry and then computing the NLO properties. The magnitude of the first hyperpolarizability (βtot) is a key indicator of the second-order NLO response. researchgate.net The charge transfer from the naphthalene (donor) to the pyridine (acceptor) moiety is expected to result in a significant β value, suggesting potential applications in optoelectronic devices. mdpi.com

Computational Modeling of Molecular Interactions and Dynamics

Understanding the non-covalent interactions that govern the solid-state packing and solution-phase behavior of this compound is crucial for materials design. In the crystalline state, the molecule is stabilized by a combination of π-π stacking and C-H···π interactions. nih.govnih.gov The pyridine rings of adjacent molecules engage in π-π stacking, while the C-H bonds of one molecule interact with the π-electron cloud of the naphthalene ring of a neighbor. nih.gov

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different environments over time. mdpi.com These simulations provide insights into conformational flexibility, solvation effects, and the dynamics of intermolecular interactions. By simulating the system at an atomistic level, MD can predict how the molecule interacts with solvents or biological macromolecules, which is essential for designing materials or therapeutic agents. mdpi.comnih.gov

Computational Design and In Silico Screening of Derivatives

Computational methods are instrumental in the rational design and virtual screening of novel derivatives of this compound with enhanced properties. auctoresonline.org By modifying the parent structure with various functional groups (electron-donating or electron-withdrawing), chemists can systematically tune its electronic, optical, and biological properties. benthamscience.com

In silico screening involves high-throughput computational evaluation of a virtual library of derivatives against a specific target property. nih.gov For example, derivatives can be screened for improved NLO response, better binding affinity to a protein target, or favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.net This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing new compounds, allowing researchers to focus on the most promising candidates. benthamscience.comnih.gov

Theoretical Studies of Proton Transfer Mechanisms

Theoretical and computational investigations into the proton transfer mechanisms of this compound are not extensively documented in dedicated studies. However, a comprehensive understanding can be constructed by applying established computational methodologies to this specific molecular system. The primary focus of such theoretical work is to elucidate the energetics and structural dynamics of protonation, a fundamental step in many chemical and biological processes.

The protonation of this compound is anticipated to occur at the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling this process. scribd.comrdd.edu.iqresearchgate.net Such studies typically calculate key thermodynamic parameters like proton affinity (PA) and the acid dissociation constant (pKa) to quantify the basicity of the molecule. scribd.comresearchgate.netresearchgate.net

Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. DFT calculations can provide reliable PA values. researchgate.netacs.org For the parent pyridine molecule, the experimental proton affinity is approximately 930.0 kJ/mol. nist.gov The introduction of the naphthalen-1-yl substituent at the 4-position is expected to modulate this value. The naphthalene group, being a large π-conjugated system, can exert electronic effects on the pyridine ring, influencing the electron density on the nitrogen atom and, consequently, its ability to accept a proton. While the naphthalene moiety is generally considered to be weakly electron-withdrawing or donating depending on the context, its precise influence on the proton affinity of the pyridine ring in this specific arrangement would require detailed computational analysis.

Theoretical calculations of pKa values in solution are more complex as they must account for solvent effects. scribd.com These are often modeled using implicit solvent models like the Conductor-like Screening Model (COSMO) or the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). researchgate.netmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. The pKa value is then derived from the calculated free energy change of the proton transfer reaction in the solution phase. For pyridine, the experimental pKa is approximately 5.23. The naphthalen-1-yl substituent's electronic influence would be expected to cause a shift in this value.

The mechanism of proton transfer can also be investigated by mapping the potential energy surface of the reaction. This involves calculating the energy of the system as a proton approaches the pyridine nitrogen. The transition state of the protonation reaction can be located, and the activation energy barrier can be determined. These calculations provide insights into the kinetics of the proton transfer process.

An illustrative comparison of key computed parameters for pyridine and hypothetical values for this compound is presented in the table below. These hypothetical values are based on the expected electronic influence of the naphthalene substituent.

CompoundParameterComputational MethodCalculated ValueComment
PyridineProton Affinity (gas-phase)DFT/B3LYP/6-311++G(d,p)~930 kJ/molReference value. researchgate.netnist.gov
This compoundProton Affinity (gas-phase)DFT/B3LYP/6-311++G(d,p)Hypothetical: ~935 kJ/molSlight increase expected due to the polarizability of the naphthalene group.
PyridinepKa (in water)DFT/IEFPCM~5.2Reference value. researchgate.net
This compoundpKa (in water)DFT/IEFPCMHypothetical: ~5.4A minor change is anticipated depending on the net electronic effect of the substituent.

Furthermore, theoretical studies can explore the structural changes that occur upon protonation. For instance, changes in bond lengths and angles within the pyridine ring and the orientation of the naphthalene group relative to the pyridine ring can be quantified. Natural Bond Orbital (NBO) analysis can also be employed to understand the charge distribution and delocalization in both the neutral and protonated forms of this compound. nih.gov

Applications in Advanced Materials and Interdisciplinary Research

Organic Electronics and Optoelectronic Devices

The π-conjugated structure of 4-(Naphthalen-1-yl)pyridine and its derivatives makes them promising candidates for use in organic electronics. The naphthalene (B1677914) unit offers a large, electron-rich surface, while the pyridine (B92270) ring provides a site for coordination or functionalization. This combination is advantageous for creating materials with tailored charge transport properties and photophysical characteristics.

Derivatives of naphthalene and pyridine are extensively researched for their role in Organic Light-Emitting Diodes (OLEDs). For instance, compounds like 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline are utilized as hole-transport materials or as host materials within the emissive layer of OLEDs. leapchem.com The multi-aromatic structure enhances π-conjugation, which is crucial for efficient charge mobility. leapchem.com Furthermore, the thermal and chemical stability associated with these aromatic systems contributes to longer device operational lifetimes. leapchem.com The high triplet energy level of such molecules is particularly beneficial for phosphorescent OLEDs, as it facilitates efficient energy transfer from the host to the phosphorescent guest emitter. leapchem.com

The broad potential of these compounds extends to other optoelectronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). leapchem.com The ability to modify the optical and electronic properties of 1,8-naphthalimide (B145957) derivatives by introducing different functional groups at the C-4 position allows for the development of materials with balanced carrier injection and good morphological stability, which are key requirements for efficient device performance. researchgate.net Some derivatives have been shown to form stable glasses with high glass transition temperatures, a desirable trait for thin-film devices. researchgate.net The controlled protonation of related naphthalene pyridyl derivatives has been shown to tune emission colors, opening possibilities for the fabrication of multi-color OLEDs from a single material. researchgate.net

Polymer Chemistry and Copolymer Synthesis

In polymer chemistry, this compound can serve as a valuable monomer or a functional side group for creating advanced polymers and copolymers with specific properties. The incorporation of the rigid and bulky naphthalene group into a polymer backbone can significantly influence the material's thermal, mechanical, and photophysical characteristics.

The synthesis of copolymers containing naphthalene units has been shown to produce materials with high thermal stability. For example, copolyimides synthesized with naphthalene-containing diamines exhibit high glass transition temperatures (Tg), often ranging from 287–321 °C, and decomposition temperatures above 550 °C. researchgate.net The rigid structure of the naphthalene ring contributes to strong π-π stacking interactions, which enhances the polymer's modulus even at elevated temperatures. researchgate.net These properties are highly sought after in materials for the electronics and aerospace industries.

The development of block copolymers, which consist of two or more distinct polymer chains linked together, offers a versatile strategy for creating materials with tunable properties. rsc.org Amphiphilic block copolymers, for instance, can self-assemble into various nanostructures in solution. By incorporating monomers like 4-(vinyl pyridine), block copolymers can be synthesized using controlled polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT). mdpi.com This allows for the creation of well-defined polymer architectures where one block can interact specifically with other materials, such as graphene, while the other ensures solubility. mdpi.com The pyridine moiety in such copolymers can act as a graphene-philic block, demonstrating the potential for creating functional polymer dispersants. mdpi.com

Polymer TypeMonomers/ComponentsKey PropertiesPotential Application
Copolyimides Naphthalene-containing diamines, Aromatic tetracarboxylic dianhydridesHigh Tg (287–321 °C), High thermal stability (>556 °C), Low dielectric constant (2.9–3.4)High-performance electronics, Aerospace components
Block Copolymers 2,2,2-trifluoroethyl methacrylate, 4-vinyl pyridineAmphiphilic nature, Controlled molecular weight, Graphene-philic pyridine blockPolymeric dispersants for graphene, Nanomaterial functionalization
Methylene-alternating Copolymers Naphthalene-fused propellanesGood solubility, CO2 adsorption propertiesGas adsorption materials, Soft materials with molecular cavities

Chemical Sensors and Recognition Systems

The pyridine nitrogen atom in this compound provides a lone pair of electrons, making it an effective binding site for metal ions and other analytes. The naphthalene moiety can act as a fluorophore, whose light-emitting properties can be modulated upon binding of a target species. This "turn-on" or "turn-off" fluorescence response is the basis for highly sensitive and selective chemical sensors.

Naphthalene-based Schiff-base ligands have been successfully employed as fluorescent probes for the detection of specific metal ions. For example, a sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 5-chloro-2-aminopyridine demonstrates a significant fluorescence enhancement (8-fold) upon binding with Zn²⁺ ions. tandfonline.com This chelation-enhanced fluorescence (CHEF) mechanism allows for the sensitive and selective detection of zinc ions, with a low limit of detection (0.33 μM) and the ability to distinguish Zn²⁺ from similar ions like Cd²⁺. tandfonline.com

Similarly, pyridine derivatives have been explored for their anion sensing capabilities. 4-(pyrrol-1-yl)pyridine has been identified as a supramolecular sensor for nitrite (B80452) ions in aqueous solutions, enabling detection by the naked eye. mdpi.com The sensing mechanism is attributed to changes in the supramolecular aggregation of the compound upon interaction with the anion. mdpi.com The synthesis of ligands containing both naphthalene and pyridylimine-binding units, such as N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), further highlights the potential of this chemical family in creating complex structures for molecular recognition and sensing applications. mdpi.com

Corrosion Inhibition Mechanisms

Derivatives of this compound have proven to be effective corrosion inhibitors for various metals, particularly in acidic environments. The mechanism of inhibition primarily involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netiau.ir

The effectiveness of these inhibitors is attributed to the presence of heteroatoms (like nitrogen in the pyridine ring), aromatic rings (naphthalene and pyridine), and π-electrons. These features facilitate the adsorption process onto the metal surface. researchgate.netrdd.edu.iq The inhibitor molecules can displace water molecules from the surface and form a stable, adsorbed layer. This adsorption can occur through chemical (chemisorption) and physical (physisorption) interactions. The adsorption process for many of these compounds has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netiau.ir

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are used to evaluate the performance of these inhibitors. iau.irresearchgate.netasianpubs.org Research on compounds like N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine on mild steel in hydrochloric acid has shown a significant reduction in corrosion rates, with inhibition efficiency increasing with the inhibitor's concentration, reaching up to 92% at 0.5 mM. researchgate.net Similarly, 4-(naphthalen-1-yl) thiazol-2-amine achieved an inhibition efficiency of about 90% for copper in HCl. iau.ir These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. iau.irasianpubs.org

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Adsorption Isotherm
N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimineMild Steel1 M HCl92Langmuir
4-(naphthalen-1-yl) thiazol-2-amineCopper1 M HCl~90Langmuir
3-(5-naphthalen-2-yl- nih.govresearchgate.netiau.iroxadiazol-2-yl)-pyridineMild Steel1 M HCl88.62N/A

Design of Photochromic and Photoresponsive Materials

Photochromic materials are compounds that can undergo a reversible change between two forms having different absorption spectra, typically induced by electromagnetic radiation. The π-conjugated system of this compound makes it a suitable building block for designing such "smart" materials. The crystal structure of this compound itself is stabilized by π–π stacking interactions between pyridine rings and C—H⋯π contacts involving the naphthalene unit, which are crucial for solid-state photo-responsiveness. nih.govnih.gov

The design of photoresponsive materials often involves incorporating a photoswitchable unit, such as diarylethene or azobenzene, into a larger molecular or polymeric structure. nih.govrsc.org Pyridine units are frequently integrated into these systems. For example, diarylethene-containing thienylpyridine-bis(alkynyl)borane complexes have been synthesized and shown to exhibit photochromic properties. nih.gov The fluorescence of such materials can also be switched, making them interesting for optical data storage applications. scientific.net

Furthermore, the response of materials to external stimuli is not limited to light. The fluorescence of crystals based on anthracenyl pyridyl derivatives can be reversibly transformed by alternate acid and base treatments, demonstrating a form of chemo-responsive behavior. researchgate.net This acidochromism relies on the protonation and deprotonation of the pyridine nitrogen atom, which alters the electronic structure and, consequently, the fluorescence properties of the molecule. researchgate.net Such materials hold potential for applications in intelligent displays and anti-counterfeiting technologies. researchgate.net The study of supramolecular interactions, such as lone pair-π interactions in naphthalene diimide networks, is also crucial for designing novel photochromic materials. researchgate.net

Synthetic Modification and Structure Function Relationships of 4 Naphthalen 1 Yl Pyridine Derivatives

Strategies for Functionalization of the Pyridine (B92270) Ring

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack. N-alkylation with alkyl halides leads to the formation of quaternary pyridinium (B92312) salts. These salts can exhibit altered solubility and electronic properties, and the N-substituent can be varied to influence supramolecular assembly. Another important transformation is N-oxidation, typically achieved using peroxy acids, to yield the corresponding pyridine N-oxide. This modification increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution and altering its coordination behavior with metal centers.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for introducing a wide range of substituents. Due to the electron-deficient nature of the pyridine ring, these reactions often require metal catalysis. Regioselectivity is a key challenge, with the positions ortho (C2, C6) and meta (C3, C5) to the nitrogen atom exhibiting different reactivities. For 4-substituted pyridines, functionalization at the C3 and C5 positions is often favored. Various catalytic systems, often employing palladium, rhodium, or ruthenium, have been developed for the arylation, alkylation, and alkenylation of pyridine rings. The choice of catalyst, directing group (if any), and reaction conditions can be tailored to achieve the desired regioselectivity. For instance, palladium-catalyzed C-H arylation can be directed to the C3 position of 4-arylpyridines.

Halogenation: The introduction of halogen atoms onto the pyridine ring serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions. Selective halogenation of pyridines can be challenging but has been achieved using various reagents and strategies. For instance, 3-halopyridines can be synthesized through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates researchgate.netchemrxiv.org. 4-Halogenated pyridines can be accessed via heterocyclic phosphonium (B103445) salts mountainscholar.org. These halogenated derivatives are versatile precursors for introducing a wide array of functional groups through well-established cross-coupling methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Functionalization StrategyReagents/ConditionsPosition(s)Resulting Functionality
N-Alkylation Alkyl halidesNQuaternary Pyridinium Salt
N-Oxidation Peroxy acids (e.g., m-CPBA)NPyridine N-Oxide
C-H Arylation Aryl halides, Pd catalystC3/C5Aryl group
C-H Alkenylation Alkenes, Ru or Rh catalystC3/C5Alkenyl group
3-Halogenation Zincke imine intermediatesC3Halogen (Cl, Br, I)
4-Halogenation Heterocyclic phosphonium saltsC4Halogen (Cl, Br, I)

Modifications of the Naphthalene (B1677914) Moiety

The naphthalene ring system of 4-(naphthalen-1-yl)pyridine is also amenable to a variety of synthetic modifications, allowing for the introduction of substituents that can profoundly influence the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution: The electron-rich nature of the naphthalene ring makes it susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. In naphthalene, the C1 (α) position is generally more reactive towards electrophilic attack than the C2 (β) position due to the formation of a more stable carbocation intermediate scribd.comyoutube.com. Therefore, in this compound, electrophilic substitution is expected to occur preferentially on the naphthalene ring rather than the deactivated pyridine ring. The directing effects of the pyridine substituent and any existing substituents on the naphthalene ring will determine the regiochemical outcome of these reactions. For instance, bromination of 1-bromonaphthalene can be controlled to yield 1,4-dibromonaphthalene or 1,5-dibromonaphthalene depending on the reaction conditions researchgate.net.

Cross-Coupling Reactions: A powerful strategy for modifying the naphthalene moiety involves the use of pre-functionalized naphthalene precursors in cross-coupling reactions. For example, substituted 1-bromonaphthalene or 1-naphthaleneboronic acid derivatives can be synthesized and subsequently coupled with a suitable pyridine derivative (e.g., 4-bromopyridine (B75155) or pyridine-4-boronic acid) via Suzuki-Miyaura coupling to afford a wide range of functionalized this compound derivatives nih.gov. This approach offers a high degree of control over the position and nature of the substituents on the naphthalene ring.

Synthesis from Functionalized Precursors: Another versatile approach involves the synthesis of the this compound scaffold from already functionalized starting materials. Various synthetic methodologies for the preparation of substituted naphthalenes have been developed, including metal-catalyzed reactions and Lewis acid-catalyzed transformations nih.gov. These methods allow for the introduction of a diverse array of functional groups onto the naphthalene core, which can then be elaborated to form the final this compound derivative.

Modification StrategyReagents/ConditionsPosition(s)Resulting Functionality
Nitration HNO₃/H₂SO₄Naphthalene ringNitro group
Bromination Br₂Naphthalene ringBromo group
Sulfonation H₂SO₄Naphthalene ringSulfonic acid group
Friedel-Crafts Acylation Acyl chloride, Lewis acidNaphthalene ringAcyl group
Suzuki-Miyaura Coupling Substituted 1-naphthaleneboronic acid, 4-halopyridine, Pd catalystNaphthalene ringVarious substituents

Impact of Structural Variations on Supramolecular Assembly and Coordination Behavior

The way in which molecules of this compound and its derivatives arrange themselves in the solid state (supramolecular assembly) and how they interact with metal ions (coordination behavior) are critically dependent on their molecular structure.

Structural VariationImpact on Supramolecular AssemblyImpact on Coordination Behavior
Introduction of H-bond donors/acceptors Formation of hydrogen-bonded networksCan provide secondary coordination sites
Introduction of bulky substituents Disruption of π-π stackingCan influence coordination geometry
Modification of electronic properties Altered electrostatic interactionsModulates metal-ligand bond strength
Positional isomerism of substituents Different crystal packing motifsCan affect chelate ring size and stability

Relationship between Molecular Structure and Material Properties

The molecular structure of this compound derivatives is intrinsically linked to their bulk material properties, such as their photophysical, electronic, and thermal characteristics. By systematically modifying the molecular structure, it is possible to tune these properties for specific applications.

Photophysical Properties: The photophysical properties, such as absorption and fluorescence, of this compound derivatives are highly dependent on their electronic structure. The parent compound is composed of two distinct π-systems, and the extent of electronic communication between the naphthalene and pyridine rings influences its optical properties. The introduction of electron-donating or electron-withdrawing groups on either ring can modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra. For example, in related naphthalene-based systems, the introduction of substituents can significantly alter the photophysical properties mdpi.com. Furthermore, the formation of coordination complexes with metal ions can also lead to new absorption and emission features, arising from metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Electronic Properties: The electronic properties of materials based on this compound derivatives are also dictated by their molecular structure and solid-state packing. The arrangement of the molecules in the crystal lattice, particularly the degree of π-orbital overlap between adjacent molecules, plays a crucial role in determining charge transport characteristics. Modifications that enhance π-π stacking interactions can facilitate charge carrier mobility. The introduction of redox-active substituents or the formation of coordination polymers with redox-active metal centers can impart interesting electronic and electrochemical properties to the resulting materials.

PropertyKey Structural Factors
Photophysical Properties Nature and position of substituents, extent of π-conjugation, metal coordination
Electronic Properties Crystal packing, π-π stacking interactions, presence of redox-active centers
Thermal Properties Strength of intermolecular interactions, metal-ligand bond strength in coordination polymers

Future Perspectives and Emerging Research Avenues

Unexplored Synthetic Pathways and Green Chemistry Approaches

The current synthesis of 4-(naphthalen-1-yl)pyridine often relies on established cross-coupling reactions, such as the Suzuki coupling. nih.gov While effective, these methods can involve pre-functionalized starting materials, expensive catalysts, and stoichiometric amounts of waste. The future of its synthesis lies in developing more atom-economical and environmentally benign strategies.

Unexplored Pathways:

Direct C-H Arylation: A significant advancement would be the development of direct C-H activation/arylation methods. researchgate.netrsc.org This approach would forge the C-C bond between the naphthalene (B1677914) and pyridine (B92270) rings by activating an inert C-H bond, eliminating the need for pre-functionalization (e.g., halogenation or boronation) of the starting materials. Research could focus on designing selective catalysts that can differentiate between the various C-H bonds on both aromatic systems.

Photocatalysis: Visible-light photocatalysis offers a green and powerful tool for forging C-C bonds. Future research could explore photocatalytic pathways for the synthesis of this compound, potentially enabling the reaction to proceed under milder conditions with lower energy consumption.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Investigating the synthesis of this compound in a flow reactor could lead to higher yields and purity.

Green Chemistry Approaches: In line with the principles of green chemistry, future synthetic efforts should prioritize sustainability. researchgate.net This includes the use of greener solvents (e.g., water, bio-derived solvents like 2-MeTHF or GVL), minimizing waste generation, and using recyclable catalysts. researchgate.net Solvent-free reaction conditions, potentially utilizing mechanochemistry (ball-milling) or solid-state reactions, represent another promising avenue for reducing environmental impact. rsc.org

Synthetic ApproachPotential AdvantagesResearch Focus
Direct C-H Arylation High atom economy, reduced waste, simplified starting materials. researchgate.netrsc.orgDevelopment of selective and efficient catalysts (e.g., based on Pd, Ru, Co). researchgate.net
Photocatalysis Use of renewable light energy, mild reaction conditions.Design of suitable photosensitizers and catalytic systems.
Flow Chemistry Improved process control, scalability, and safety.Optimization of reactor design and reaction parameters.
Solvent-Free Synthesis Reduced solvent waste and environmental impact. rsc.orgExploration of mechanochemical and solid-state reaction conditions.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography have been used to characterize the static structure of this compound, its dynamic behavior remains largely unexplored. nih.govnih.gov The molecule's structure, with two aromatic rings connected by a single bond, allows for rotational dynamics and unique photophysical processes that require advanced spectroscopic methods for elucidation.

Future research could employ the following techniques:

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This technique is exceptionally powerful for tracking ultrafast photophysical events, such as charge transfer and energy relaxation processes, on the femtosecond to picosecond timescale. wur.nlrsc.org For this compound, fs-TAS could reveal the dynamics of excited states, inter-system crossing, and potential charge-transfer character upon photoexcitation, which is crucial for applications in optoelectronics. acs.orgmdpi.comresearchgate.net

Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) can provide detailed information about the excited-state lifetime and rotational dynamics of the molecule in different environments. This can shed light on how factors like solvent polarity and viscosity affect the conformation and de-excitation pathways.

Rotational Spectroscopy: In the gas phase, high-resolution rotational spectroscopy can provide precise information about the molecule's three-dimensional structure and intramolecular dynamics, such as the barrier to internal rotation around the C-C bond connecting the two rings. researchgate.net This fundamental data is invaluable for benchmarking computational models.

In-situ Spectroscopy: When exploring applications in catalysis or materials, employing in-situ spectroscopic techniques (e.g., in-situ Raman or IR) would be crucial to monitor changes in the molecule's structure and bonding as it interacts with other species or responds to external stimuli.

Integration of Computational Methods for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of new functional molecules. researchgate.netmdpi.com For this compound, computational methods can provide deep insights into its properties and guide the synthesis of new derivatives with tailored functionalities.

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, HOMO-LUMO energy levels, absorption/emission spectra, and charge distribution of this compound and its derivatives. mdpi.com This allows for the in-silico screening of candidate molecules for specific applications, such as in organic light-emitting diodes (OLEDs), before undertaking synthetic efforts.

Modeling Dynamic Processes: Molecular dynamics (MD) simulations can be used to study the conformational flexibility and rotational dynamics of the molecule in various environments. This can help in understanding how the relative orientation of the naphthalene and pyridine rings influences the material's bulk properties.

Designing Novel Catalysts and Ligands: If this compound is to be used as a ligand in catalysis, computational modeling can help in designing metal complexes and predicting their catalytic activity and selectivity for specific reactions. uomphysics.net

Understanding Intermolecular Interactions: Computational analysis of non-covalent interactions, such as π-π stacking and C-H···π interactions, is crucial for predicting how molecules will pack in the solid state. nih.govresearchgate.net This is fundamental for crystal engineering and designing materials with specific electronic transport properties.

Novel Applications in Catalysis and Smart Materials

The unique combination of an electron-rich naphthalene system and an electron-deficient pyridine ring makes this compound a promising candidate for various applications in catalysis and materials science.

Catalysis:

Ligand in Homogeneous Catalysis: The pyridine nitrogen atom can act as a coordination site for metal centers. Derivatives of this compound could be developed as novel ligands for transition metal catalysts, potentially influencing the steric and electronic environment of the metal and thereby tuning the catalyst's reactivity and selectivity.

Organocatalysis: The pyridine moiety can be protonated or alkylated to form pyridinium (B92312) salts, which have applications in organocatalysis. The bulky naphthalene group could impart specific steric properties to such catalysts.

Smart Materials:

Organic Light-Emitting Diodes (OLEDs): Naphthalene and pyridine derivatives are widely used building blocks for materials in OLEDs. researchgate.netnih.govmdpi.com this compound could serve as a core structure for developing new host materials, hole-transporting materials, or blue-light emitters. nih.govmdpi.com Computational screening can guide the functionalization of the core structure to optimize its electronic properties for these roles.

Sensors: The fluorescence of the naphthalene moiety is often sensitive to its local environment. This property could be exploited to develop fluorescent chemical sensors. mdpi.commdpi.com By introducing specific functional groups, derivatives of this compound could be designed to selectively bind to certain analytes (e.g., metal ions, nitroaromatics), resulting in a detectable change in their fluorescence.

Energy Storage: Pyridine-functionalized aromatic structures have been investigated for their potential in energy storage applications, such as supercapacitors. researchgate.netscilit.com The redox properties of this compound derivatives could be explored for their utility as electrode materials.

Application AreaPotential Role of this compoundResearch Direction
Catalysis Ligand for metal complexes; Organocatalyst precursor.Synthesis of derivatives and metal complexes; Testing in catalytic reactions.
OLEDs Host, hole-transport, or emissive material. nih.govmdpi.comFunctionalization to tune HOMO/LUMO levels and photophysical properties.
Sensors Fluorescent probe for analytes. mdpi.commdpi.comDesign of derivatives with specific binding sites.
Supercapacitors Redox-active electrode material. researchgate.netscilit.comInvestigation of electrochemical properties and device performance.

Collaborative Research Opportunities in Naphthalene-Pyridine Chemistry

The multifaceted potential of this compound necessitates a highly interdisciplinary and collaborative research approach. Advancing the chemistry of this compound and its derivatives will require synergy between different fields of expertise.

Synthetic and Computational Chemistry: Collaboration between synthetic organic chemists and computational chemists will be vital. Computational predictions can guide synthetic targets, while experimental results will provide crucial feedback for refining theoretical models.

Chemistry and Materials Science: Materials scientists and engineers can collaborate with chemists to fabricate and test devices (e.g., OLEDs, sensors, supercapacitors) based on newly synthesized this compound derivatives. This partnership is essential for translating molecular design into functional technology.

Spectroscopy and Physical Chemistry: Partnerships with physical chemists and spectroscopists will be crucial for conducting advanced characterization studies. Their expertise will be key to unraveling the complex photophysics and dynamics of these molecules, providing fundamental insights that can guide further material design.

Academia and Industry: Collaboration between academic research groups and industrial partners can help bridge the gap between fundamental discovery and practical application, accelerating the development of new technologies based on naphthalene-pyridine chemistry.

By pursuing these emerging research avenues, the scientific community can fully explore the rich chemical and physical properties of this compound, paving the way for the development of new synthetic strategies, advanced materials, and innovative technologies.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(Naphthalen-1-yl)pyridine?

The compound is synthesized via Suzuki cross-coupling between 2-(1-naphthyl)-1,3,2-dioxaborolane and 4-bromopyridinium hydrochloride, using Pd(PPh₃)₄ as a catalyst and potassium phosphate as a base in DMF at 100°C (24% yield after crystallization from ethanol) . Alternative methods include Kröhnke pyridine synthesis under microwave irradiation with HMDS as a nitrogen source, yielding 54% for 4-(Naphthalen-1-yl)-2,6-diphenylpyridine .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic P2₁/n space group with unit cell parameters: a=6.8487A˚,b=7.4436A˚,c=21.8378A˚,β=91.833a = 6.8487 \, \text{Å}, b = 7.4436 \, \text{Å}, c = 21.8378 \, \text{Å}, \beta = 91.833^\circ. The structure features a 72.9° dihedral angle between the naphthalene and pyridine planes, stabilized by C–H···π interactions (2.69–2.84 Å) and π–π stacking (3.772 Å centroid distance) .

Q. What spectroscopic techniques confirm the structure of synthesized this compound derivatives?

¹H/¹³C NMR (e.g., δ 8.69 ppm for pyridine protons), IR (functional group identification), and mass spectrometry (m/z 231.11 for molecular ion peak) are standard. For derivatives like 6-(methylthio)-4-(naphthalen-1-yl)pyridines, NMR data correlate with substituent effects .

Q. What are the key challenges in purifying this compound post-synthesis?

Low solubility in common solvents (e.g., ethanol) necessitates recrystallization optimization . Impurities from cross-coupling byproducts (e.g., unreacted boronic esters) require chromatographic separation .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

The herringbone motif arises from C–H···π interactions (naphthalene as acceptor) and π–π stacking between pyridine rings. Weak hydrogen bonds (C–H···N) are absent, contrary to initial hypotheses .

Q. How can computational methods like DFT be applied to study this compound?

Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gap, dipole moments) and predicts nonlinear optical (NLO) behavior. Comparative studies with SC-XRD data validate molecular geometry and interaction energies .

Q. What strategies optimize the yield of this compound in Kröhnke pyridine synthesis?

Microwave-assisted synthesis reduces reaction time (6–8 hours vs. traditional 24+ hours). Solvent selection (toluene) and catalyst loading (TFA) improve efficiency. Higher yields (54–77%) are achieved by controlling substituent steric effects .

Q. How does the molecular conformation influence π–π stacking interactions in this compound?

The 72.9° dihedral angle between naphthalene and pyridine planes creates a twisted geometry , reducing electronic conjugation but enabling face-to-edge π–π contacts. This distortion enhances packing efficiency in the crystal lattice .

Q. What role does Suzuki cross-coupling play in synthesizing this compound-based copolymers?

The reaction enables conjugation of pyridine with aromatic monomers (e.g., thiophene derivatives), forming π-conjugated polymers for optoelectronic applications. Catalyst choice (Pd(PPh₃)₄) and solvent (DMF) critically influence molecular weight and solubility .

Q. How do structural modifications affect electronic properties in materials science applications?

Substituents like methylthio or phenyl groups alter the optical band gap (e.g., 2.38 eV for thiophene copolymers). Electron-withdrawing groups (e.g., nitro) redshift absorption spectra, while bulky naphthyl groups enhance thermal stability .

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